2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5OS2/c19-18(20,21)11-3-5-12(6-4-11)22-15(27)10-29-16-8-7-14-23-24-17(26(14)25-16)13-2-1-9-28-13/h1-9H,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAGUNNEUYIVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the thiophene derivative, followed by the formation of the triazolopyridazine core through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput screening for reaction conditions, the employment of catalysts to improve reaction efficiency, and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and thiophene rings exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells, making it a candidate for further development as an anticancer agent.
- Case Study : A study demonstrated that derivatives of the compound exhibited notable activity against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. Molecular docking studies suggested strong interactions with key enzymes involved in cancer progression, indicating potential as a therapeutic agent .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes.
- Research Findings : The compound was synthesized and subjected to docking studies which revealed promising binding affinities to the 5-LOX active site, suggesting its utility in treating inflammatory diseases .
Antimicrobial Activity
Compounds with similar structural features have been reported to possess antimicrobial properties. The presence of the thiophene and triazole rings may enhance the compound's ability to disrupt microbial cell processes.
- Evidence : Literature indicates that related compounds have shown significant antibacterial and antifungal activities, warranting further investigation into this compound's efficacy against various pathogens .
Material Science Applications
Beyond biological applications, this compound may also find uses in material science due to its unique electronic properties stemming from its heterocyclic structure.
Organic Electronics
The electronic properties of compounds containing thiophene and triazole derivatives make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Potential Studies : Research is ongoing to explore the use of such compounds in developing efficient organic semiconductors that could enhance the performance of electronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives documented in the literature:
Physicochemical Properties
- Solubility : The trifluoromethyl group improves solubility in organic solvents compared to benzyloxy or chloro-substituted analogues .
- Stability : Thioether linkages are generally resistant to hydrolysis, but the triazolopyridazine core may be susceptible to photodegradation, a common issue in heteroaromatic systems .
Biological Activity
The compound 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a member of the triazole family, which has garnered interest due to its diverse biological activities. Triazoles and their derivatives are known for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, anti-inflammatory, and analgesic effects. This article reviews the biological activity of this specific compound based on available literature and experimental findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. The structure includes a thiophene ring, a triazole moiety, and a trifluoromethylphenyl group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. The key steps include:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving thiophene derivatives and hydrazine.
- Thioether Formation : The introduction of sulfur groups is crucial for enhancing biological activity.
- Acetamide Functionalization : The final step involves the attachment of the acetamide group to complete the synthesis.
Antimicrobial Properties
Research indicates that compounds with triazole structures exhibit significant antimicrobial activity against various pathogens. Studies have shown that derivatives similar to our compound demonstrate effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For instance, a related compound exhibited minimum inhibitory concentrations (MICs) in the range of 16-64 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely documented. In vitro studies have shown that compounds containing similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. One study reported that a closely related triazole derivative reduced cell viability in breast cancer cells by 50% at concentrations as low as 10 µM .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with triazole rings have been investigated for their anti-inflammatory properties. A derivative demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Case Studies
The mechanism through which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as carbonic anhydrase and cholinesterase.
- Cell Cycle Disruption : By interfering with cellular signaling pathways, it can induce apoptosis in cancer cells.
- Cytokine Modulation : The compound can modulate cytokine production, thereby influencing inflammatory responses.
Q & A
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic thioether formation. Ethanol/water mixtures improve crystallization .
- Catalyst Use : CuI (5 mol%) accelerates triazole formation in click chemistry steps .
- Temperature Control : Stepwise heating (60°C for thioacetamide coupling; 100°C for cyclization) minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol) achieves >95% purity .
Advanced Research Questions
Q. How should researchers address contradictory biological activity data across assays?
Methodological Answer:
- Assay Validation : Replicate results in orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, discrepancies in IC50 values may arise from off-target effects in cellular models .
- Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out degradation products .
- Control Experiments : Use known inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
Q. What computational strategies predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or enzymes. The triazolo-pyridazine scaffold shows π-π stacking with hydrophobic pockets (e.g., ATP-binding sites) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of predicted binding poses. Focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity changes upon structural modifications (e.g., replacing thiophene with furan) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Q. What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., thioether oxidation). LC-MS/MS tracks metabolite formation .
- Stabilization Tactics : Introduce deuterium at labile positions (e.g., methyl groups) or replace thioether with sulfone to block oxidative degradation .
- Pharmacokinetic Profiling : Measure t1/2, Cmax, and AUC in rodent models. Compare intravenous vs. oral administration to assess bioavailability .
Methodological Considerations
Q. How to ensure reproducibility in multi-step syntheses?
- In-Line Monitoring : Use FTIR or ReactIR to track reaction progress in real-time, especially for moisture-sensitive steps (e.g., thioacetamide coupling) .
- Batch Consistency : Maintain strict temperature/pH control during crystallization. Record lot-specific NMR spectra for quality assurance .
Q. What analytical techniques resolve crystal polymorphism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
